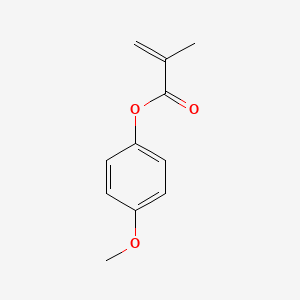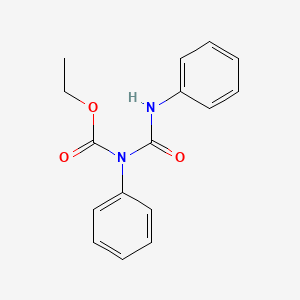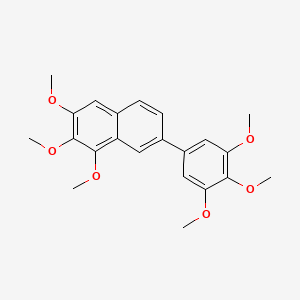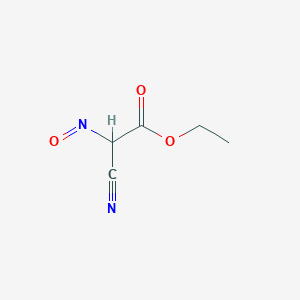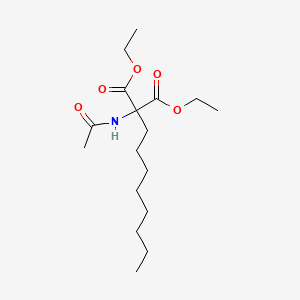
Diethyl(acetylamino)(octyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(acetylamino)(octyl)propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by the presence of an acetylamino group and two ethyl ester groups attached to a malonic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl(acetylamino)(octyl)propanedioate can be synthesized through the alkylation of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction typically involves the following steps:
- Formation of the enolate ion from diethyl malonate by treatment with sodium ethoxide in ethanol.
- Alkylation of the enolate ion with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final compound .
化学反应分析
Types of Reactions
Diethyl(acetylamino)(octyl)propanedioate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the formation of the enolate ion.
Alkyl halides: Used for alkylation reactions.
Aqueous hydrochloric acid: Used for hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted malonic esters: Formed through alkylation reactions.
Carboxylic acids: Formed through hydrolysis and decarboxylation reactions.
科学研究应用
Diethyl(acetylamino)(octyl)propanedioate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Utilized in the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism of action of diethyl(acetylamino)(octyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic transformations to create complex organic molecules .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the acetylamino group.
Ethyl acetoacetate: Contains a similar ester functionality but with a different backbone structure.
Diethyl oxalate: Another ester derivative with a different central structure.
Uniqueness
Diethyl(acetylamino)(octyl)propanedioate is unique due to the presence of the acetylamino group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including alkylation and decarboxylation, sets it apart from other similar compounds .
属性
CAS 编号 |
5440-55-1 |
|---|---|
分子式 |
C17H31NO5 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
diethyl 2-acetamido-2-octylpropanedioate |
InChI |
InChI=1S/C17H31NO5/c1-5-8-9-10-11-12-13-17(18-14(4)19,15(20)22-6-2)16(21)23-7-3/h5-13H2,1-4H3,(H,18,19) |
InChI 键 |
ZLHDLFXWXHVNOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
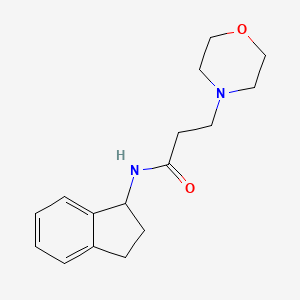
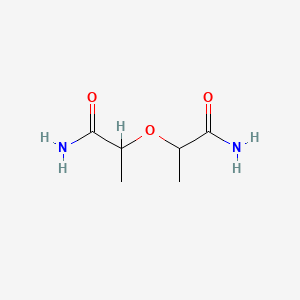
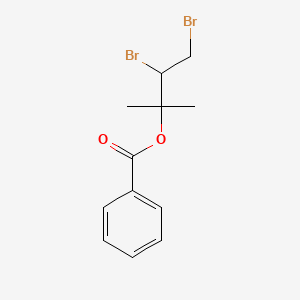
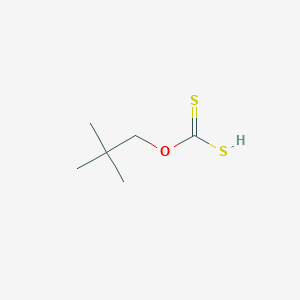
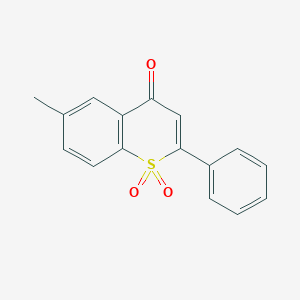
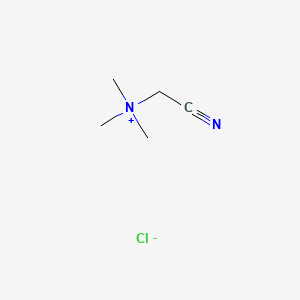
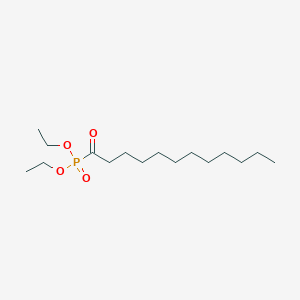
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
